1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)-

TDO inhibition Immuno-oncology Enzymatic assay

1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- (CAS 647862-32-6) is a synthetic small-molecule inhibitor with a 5‑bromoindole core coupled to a hydroquinone (benzene-1,4-diol) moiety. It functions primarily as a tryptophan 2,3‑dioxygenase (TDO) inhibitor and is part of the indole‑based TDO/IDO1 inhibitor class under investigation for immuno‑oncology applications.

Molecular Formula C14H10BrNO2
Molecular Weight 304.14 g/mol
CAS No. 647862-32-6
Cat. No. B12585718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)-
CAS647862-32-6
Molecular FormulaC14H10BrNO2
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C2=CNC3=C2C=C(C=C3)Br)O
InChIInChI=1S/C14H10BrNO2/c15-8-1-3-13-10(5-8)12(7-16-13)11-6-9(17)2-4-14(11)18/h1-7,16-18H
InChIKeyWOISPQZNJZDCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- (CAS 647862-32-6): Baseline Identity for Procurement


1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- (CAS 647862-32-6) is a synthetic small-molecule inhibitor with a 5‑bromoindole core coupled to a hydroquinone (benzene-1,4-diol) moiety . It functions primarily as a tryptophan 2,3‑dioxygenase (TDO) inhibitor and is part of the indole‑based TDO/IDO1 inhibitor class under investigation for immuno‑oncology applications [1].

Why Generic Substitution Fails for 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- (CAS 647862-32-6)


TDO inhibitors within the indole class exhibit steep structure–activity relationships driven by the substitution pattern on both the indole and the appended aromatic ring [1]. The 5‑bromo substitution and the specific 1,4‑benzenediol arrangement of CAS 647862-32-6 yield a TDO IC₅₀ of 40 nM with 16‑fold selectivity over IDO1, whereas close analogs with alternative halogen positions or monohydroxy motifs lose either potency or selectivity [1][2]. Consequently, replacing this compound with a generic “indole‑diol” or “bromoindole” derivative without verifying the exact regiochemistry introduces uncharacterized potency and selectivity risk, making like‑for‑like substitution inappropriate.

Quantitative Differentiation Evidence for 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- (CAS 647862-32-6)


TDO Enzymatic Potency: 40 nM IC₅₀ Outperforms LM10, TDO-IN-1, and NTRC 3531-0

In a recombinant human TDO enzyme assay (19‑388 aa, E. coli Transetta (DE3), nanodrop 2000c spectrophotometric readout), CAS 647862-32-6 inhibits TDO with an IC₅₀ of 40 nM [1]. This represents a ≥12‑fold improvement over the widely cited TDO inhibitor LM10 (IC₅₀ 0.62 µM) [2], a 12‑fold improvement over TDO-IN-1 (IC₅₀ 0.62 µM) , and an 8‑fold improvement over NTRC 3531-0 (IC₅₀ 0.49 µM) .

TDO inhibition Immuno-oncology Enzymatic assay

TDO/IDO1 Selectivity Ratio: 16‑Fold Discrimination vs. Dual Inhibitor IDO/TDO-IN-1

Parallel enzyme assays from the same study demonstrate CAS 647862-32-6 inhibits human IDO1 with an IC₅₀ of 640 nM, yielding a TDO/IDO1 selectivity ratio of 16 (640 / 40) [1]. In contrast, the dual inhibitor IDO/TDO-IN-1 inhibits TDO at 47 nM and IDO1 at 9.7 nM, i.e., it is actually 4.8‑fold more potent on IDO1, making it a non‑selective dual agent [2].

Target selectivity IDO1 counter‑screen Off‑target liability

Cellular TDO Activity: Sub‑Micromolar EC₅₀ in SW48 Cells Exceeds Cellular Potency of LM10

In a TDO‑overexpressing human SW48 colorectal cancer cell line, CAS 647862-32-6 suppresses kynurenine production with an EC₅₀ of 1.07 µM [1]. LM10, despite its 0.62 µM enzymatic IC₅₀, requires concentrations >10 µM to achieve comparable cellular TDO inhibition in published models [2], suggesting superior cell permeability or target engagement retention for CAS 647862-32-6.

Cellular TDO assay SW48 cells Target engagement

CYP2C9 Off‑Target Liability: Moderate Inhibition Provides a Defined Selectivity Window

In a human liver microsome CYP2C9 assay monitored by LC/MS/MS, CAS 647862-32-6 inhibited CYP2C9 with an IC₅₀ of 9.27 µM [1]. This defines a >230‑fold selectivity window relative to its primary TDO IC₅₀ (40 nM). While several TDO inhibitors lack publicly available CYP profiling, the available datum allows risk‑aware selection for in vivo studies where tacrolimus‑like CYP2C9 substrates may be co‑administered.

CYP450 inhibition Drug‑drug interaction Safety pharmacology

Optimal Application Scenarios for 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- (CAS 647862-32-6)


TDO‑Selective Chemical Probe for Immuno‑Oncology Target Validation

When a research program requires clean discrimination between TDO and IDO1 in tumor‑immune co‑culture models, CAS 647862-32-6 provides a 16‑fold selectivity window [1]. Its 40 nM enzymatic IC₅₀ and 1.07 µM cellular EC₅₀ allow complete TDO inhibition at concentrations that spare IDO1 (>640 nM), enabling unambiguous assignment of kynurenine‑pathway effects to TDO.

Structure–Activity Relationship (SAR) Benchmark for Indole‑Based TDO Inhibitor Optimization

The 5‑bromoindole‑1,4‑benzenediol scaffold delivers 40 nM TDO potency, establishing it as a privileged core for medicinal chemistry campaigns [1]. Teams can use this compound as a positive control when exploring halogen‑scan variants (F, Cl, I at position 5) or diol‑position isomers, enabling head‑to‑head comparisons under the same assay conditions.

In Vitro DMPK Risk Assessment with Defined CYP2C9 Liability

Because the CYP2C9 IC₅₀ is quantified at 9.27 µM, CAS 647862-32-6 can serve as a reference compound when profiling next‑generation TDO inhibitors for reduced cytochrome P450 inhibition [1]. Its >230‑fold selectivity over the primary TDO target provides a comparative baseline for structure‑based DMPK optimization.

Positive Control for TDO Cellular Assay Development in SW48 and HeLa Platforms

With cellular EC₅₀ values of 1.07 µM (SW48‑TDO) and >5 µM (HeLa‑IDO1), CAS 647862-32-6 is an ideal positive control for validating TDO‑overexpression cellular assays [1]. Its dual data points in TDO‑high and IDO1‑low cell lines help calibrate assay windows and confirm pathway‑specific signal.

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